molecular formula C8H13NO2 B12276071 (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B12276071
M. Wt: 155.19 g/mol
InChI Key: JMZDITNNFGJZLT-SVRRBLITSA-N
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Description

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid is a chiral bicyclic compound with a nitrogen atom embedded in its bridged ring system. Its molecular formula is C₈H₁₃NO₂ (MW: 155.19 g/mol), featuring a carboxylic acid group at position 5 and a rigid bicyclo[3.2.1]octane scaffold . This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry as a building block for drug design, particularly in targeting central nervous system (CNS) receptors and enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1

InChI Key

JMZDITNNFGJZLT-SVRRBLITSA-N

Isomeric SMILES

C1C[C@@H]2C[C@](C1)(NC2)C(=O)O

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors

A common strategy involves constructing the bicyclic framework via intramolecular cyclization. For example, a γ-lactam intermediate can undergo acid-catalyzed ring closure. A patented method for a related brominated bicyclo compound employs calcium hydroxide as a base in dichloromethane or toluene to facilitate cyclization at 20–25°C. Adapting this approach, the amine group may be introduced via reductive amination of a ketone precursor, as demonstrated in reductive amination protocols using phenylsilane and benzylamine.

Representative Procedure :

  • Precursor Synthesis : (1R)-Cyclohex-3-ene-1-carboxylic acid is treated with (R)-phenylethylamine to form a diastereomeric salt, enabling chiral resolution.
  • Cyclization : The resolved acid is subjected to N-bromosuccinimide (NBS) in the presence of calcium oxide, yielding the bicyclic lactam.
  • Hydrolysis : The lactam is hydrolyzed under acidic conditions to generate the carboxylic acid.

Stereoselective Functionalization

Chiral auxiliaries or asymmetric catalysis ensures the desired (1R,5S) configuration. For instance, enzymatic resolution using lipases or esterases has been reported for analogous bicyclic amino acids. Alternatively, Mitsunobu reactions with chiral alcohols can invert stereochemistry at critical centers.

Industrial-Scale Optimization

Solvent and Base Selection

Industrial processes prioritize cost-effectiveness and safety. The patent WO2014081047A1 highlights the use of cyclopentyl methyl ether (CPME) as a greener alternative to dichloromethane, coupled with calcium oxide for pH control. This combination minimizes side reactions and simplifies waste disposal.

Purification Techniques

Crude product isolation often involves solvent removal followed by recrystallization. For the target compound, a 1:1 acetone-water mixture at 50°C achieves >97% purity after filtration and drying. Chromatographic methods are avoided on large scales due to cost constraints.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Lactam Cyclization Cyclohexene carboxylic acid NBS, CaO 65–70 95
Reductive Amination Ketone precursor Phenylsilane, Benzylamine 50–55 90
Enzymatic Resolution Racemic acid Lipase PS-30 40–45 98

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .

Scientific Research Applications

Drug Development

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid serves as a precursor for the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

  • Serotonin Receptor Modulators : Research has indicated that derivatives of this compound can act as selective modulators for serotonin receptors, particularly the 5-HT7_7 receptor, which is implicated in mood regulation and cognitive functions .

Mechanochemical Synthesis

Recent studies have demonstrated the efficacy of mechanochemical methods in the synthesis of compounds derived from this compound. This approach minimizes solvent use and enhances reaction efficiency, making it an environmentally friendly alternative in pharmaceutical manufacturing .

Case Study 1: Synthesis of Bioactive Compounds

A study showcased the synthesis of a series of bioactive compounds utilizing this compound as a key intermediate. The resulting compounds exhibited significant activity against various cancer cell lines, highlighting the compound's potential as a scaffold for anticancer drug development.

Case Study 2: Neuropharmacological Research

Research focusing on the neuropharmacological effects of derivatives of this compound has shown promise in treating neurodegenerative diseases. Compounds derived from this bicyclic structure were found to modulate neurotransmitter systems effectively, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Summary Table of Applications

Application AreaDescription
Drug DevelopmentPrecursor for serotonin receptor modulators and other bioactive compounds
Mechanochemical SynthesisEnvironmentally friendly synthesis methods reducing solvent usage
Neuropharmacological ResearchPotential treatments for neurodegenerative diseases through modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (1S,5R)-6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride: The enantiomer of the target compound, this derivative has inverted stereochemistry at positions 1 and 3. It is sold as a hydrochloride salt (MW: 191.66 g/mol, C₈H₁₄ClNO₂) at $1,200/250 mg, reflecting the cost-intensive synthesis of chiral resolution . Unlike the free acid, the hydrochloride salt enhances solubility and stability, though its pharmacological activity may differ due to stereochemical preferences in target binding .

Derivatives with Protecting Groups

  • 6-[(tert-Butoxy)carbonyl]-6-Azabicyclo[3.2.1]octane-5-carboxylic Acid (Boc-protected): With a Boc group (C₁₃H₂₁NO₄, MW: 255.31 g/mol), this derivative is used in peptide synthesis to protect the amine during reactions. It is stored under dry conditions at room temperature and poses moderate hazards (H315-H319-H335: skin/eye irritation) .
  • Fmoc-protected Derivative :
    The Fmoc variant (C₁₀H₉F₃O₃, exact structure unclear) is chiral and serves as an intermediate in solid-phase synthesis. Its fluorinated groups may enhance metabolic stability compared to the Boc counterpart .

Ketone and Complex Hybrid Derivatives

  • 1-Azabicyclo[3.2.1]octan-6-one: Replacing the carboxylic acid with a ketone (C₇H₁₁NO, MW: 125.17 g/mol) alters reactivity, enabling use in carbonyl chemistry or as a precursor for further functionalization .

Comparison with Other Bicyclic Systems

5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives

Compounds like (6R,7R)-7-[(R)-2-amino-2-phenylacetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (cephalosporin core) feature a fused β-lactam ring with sulfur. These exhibit broad-spectrum antibacterial activity, unlike the 6-azabicyclo[3.2.1]octane system, which lacks the β-lactam motif but offers greater rigidity for CNS targets .

8-Azabicyclo[3.2.1]octane Derivatives

Benzeneacetic acid derivatives (e.g., CAS 107010-27-5) incorporate a 6-methyl-6-azabicyclo[3.2.1]octane ester (C₂₃H₂₇NO₂, MW: 349.47 g/mol). These compounds, such as Azaprophen, are anticholinergic agents, highlighting the scaffold’s adaptability for diverse pharmacological roles .

Biological Activity

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid, also known by its CAS number 882214-27-9, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, enzyme inhibition, and structure-activity relationships (SAR).

  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : 155.19 g/mol
  • IUPAC Name : this compound
  • Purity : Typically reported at 97% in commercial preparations.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound and its derivatives against various bacterial strains. For instance, the compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125 μg/mL
Enterococcus faecalis<0.25 μg/mL
Escherichia coli1–4 μg/mL
Pseudomonas aeruginosa1–8 μg/mL
Acinetobacter baumannii16 μg/mL

These results suggest that the compound could be a candidate for further development as an antibacterial agent, particularly against multi-drug resistant strains.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on bacterial topoisomerases, which are critical enzymes in DNA replication and transcription. A study indicated that compounds similar to this compound exhibited low nanomolar inhibition of DNA gyrase and topoisomerase IV from E. coli, with IC50_{50} values less than 32 nM for DNA gyrase and under 100 nM for topoisomerase IV .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the bicyclic structure can significantly influence its potency and selectivity against various targets:

  • Substituents : The presence of different substituents on the bicyclic framework can enhance antibacterial activity.
  • Hydrophobicity : Adjusting the hydrophobic character of the molecule can improve membrane permeability, which is essential for efficacy against bacterial cells.

Case Study 1: Antibacterial Efficacy

In a controlled study involving derivatives of this compound, researchers tested a series of compounds against standard bacterial strains including MRSA and VRE (vancomycin-resistant enterococci). The results demonstrated that certain derivatives maintained potent activity with MIC values consistently below 0.25 μg/mL against Gram-positive pathogens .

Case Study 2: In Vivo Studies

In vivo efficacy was evaluated using a mouse model infected with vancomycin-intermediate Staphylococcus aureus. The compound showed significant reduction in bacterial load compared to controls, indicating its potential as a therapeutic agent in treating resistant infections .

Q & A

Q. What are the key structural features of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid, and how can they influence reactivity?

The compound features a bicyclic scaffold with a bridgehead nitrogen atom and a carboxylic acid group. The rigid bicyclo[3.2.1]octane system imposes steric constraints, affecting regioselectivity in reactions. The (1R,5S) stereochemistry further dictates spatial orientation, influencing interactions with biological targets or chiral catalysts. Structural confirmation typically involves X-ray crystallography or advanced NMR techniques (e.g., NOE, 2D-INEPT) to resolve stereochemical ambiguities .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

A general approach involves ring-closing reactions or rearrangements of precursor scaffolds. For example, catharanthine derivatives undergo acid- or heat-induced rearrangements to form azabicyclo[3.2.1]octane systems. Key steps include protecting the nitrogen (e.g., acyl groups) to prevent unwanted side reactions and using catalysts like AgBF₄ to promote cyclization . Functionalization at the 5-carboxylic acid position (e.g., Fmoc protection) is achieved via mixed anhydride or carbodiimide coupling .

Q. How can researchers confirm the purity and identity of synthesized derivatives?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, are critical for structural validation. Pharmacopeial reference standards (e.g., EP impurities) ensure method accuracy .

Advanced Research Questions

Q. What strategies mitigate unwanted rearrangements during the synthesis of azabicyclo[3.2.1]octane derivatives?

Protecting the bridgehead nitrogen with acyl or carbamate groups (e.g., Fmoc) stabilizes the intermediate and prevents ring-opening or skeletal rearrangements. Reaction conditions (temperature, solvent polarity) must be optimized: for example, avoiding nitro methane at high temperatures reduces AgBF₄-mediated side reactions. Monitoring via TLC or in-situ NMR helps detect intermediates early .

Q. How can stereochemical inconsistencies in NMR data be resolved for complex bicyclic systems?

Contradictions in NOE or coupling constants may arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to distinguish rigid vs. flexible conformers. Complementary techniques like X-ray crystallography or computational modeling (DFT) provide definitive stereochemical assignments. For example, Mangeney and Langlois validated intermediates in catharanthine rearrangements using crystallography .

Q. What computational methods are effective for predicting the bioactivity of azabicyclo[3.2.1]octane analogs?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like enzymes or receptors. Quantitative structure-activity relationship (QSAR) models, trained on analogs (e.g., ethylsulfonyl or imidazolylmethyl derivatives), predict modifications that enhance selectivity or potency .

Q. How do reaction conditions influence the regioselectivity of functional group introduction on the azabicyclo[3.2.1]octane scaffold?

Electrophilic substitutions favor the less sterically hindered positions (e.g., C-3 or C-8). For example, AgBF₄-mediated cyclization of indole precursors selectively forms C-2–C-7 bonds. Solvent polarity and temperature adjustments can shift product ratios in multi-pathway reactions .

Q. What analytical challenges arise in characterizing labile derivatives, and how are they addressed?

Labile compounds (e.g., chlorinated analogs) may degrade during chromatography. Use cold HPLC systems or stabilize intermediates via in-situ derivatization (e.g., trimethylsilylation for GC-MS). High-resolution mass spectrometry (HRMS) with soft ionization (ESI/APCI) minimizes fragmentation .

Methodological Tables

Q. Table 1. Common Synthetic Modifications of Azabicyclo[3.2.1]octane-5-carboxylic Acid

Position ModifiedFunctional GroupMethodKey Consideration
5-carboxylic acidFmoc-protected amineMixed anhydride couplingAvoid racemization by using low temperatures
Bridgehead nitrogenAcyl groupAcylation with pivalic anhydridePrevents rearrangement during cyclization
C-3EthylsulfonylNucleophilic substitutionSteric hindrance requires bulky base (e.g., DBU)

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueApplicationExample from Evidence
2D-INEPT NMRResolves 13C^{13}\text{C}-1H^{1}\text{H} correlationsUsed to assign bicyclic ring protons
X-ray crystallographyDefinitive stereochemical assignmentValidated catharanthine-derived intermediates
LC-MS/MSDetects trace impuritiesPharmacopeial standards for penicillanic acid analogs

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